molecular formula C15H14N4O2 B2623935 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260903-83-0

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2623935
CAS RN: 1260903-83-0
M. Wt: 282.303
InChI Key: OGEVMOYEWCGINR-UHFFFAOYSA-N
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Description

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is not fully understood. However, studies suggest that it may work by inhibiting specific enzymes or proteins involved in various biological processes. For example, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of specific enzymes involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide in lab experiments is its potential as a fluorescent probe for biomolecules. Additionally, it has been shown to have multiple potential applications in various scientific research fields. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. One direction is to further investigate its potential as an anticancer agent and its mechanism of action. Additionally, further research is needed to explore its potential as an anti-inflammatory and analgesic agent. Furthermore, research can be conducted to determine its potential as a fluorescent probe for biomolecules and to develop new derivatives with improved properties.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves the reaction between 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2-aminoacetophenone in the presence of a coupling agent. The reaction occurs under specific conditions, including a specific temperature range, solvent, and reaction time. The final product is obtained after purification using various methods such as column chromatography.

Scientific Research Applications

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential as an anti-inflammatory and analgesic agent. Additionally, this compound has been investigated for its potential as a fluorescent probe for biomolecules.

properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-4-6-11(7-5-10)14-17-15(21-18-14)12-3-2-8-19(12)9-13(16)20/h2-8H,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEVMOYEWCGINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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